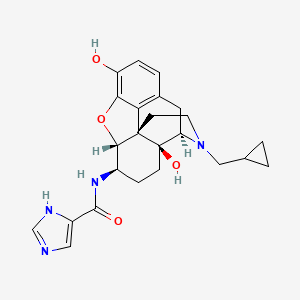

Mu opioid receptor antagonist 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H28N4O4 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-1H-imidazole-5-carboxamide |

InChI |

InChI=1S/C24H28N4O4/c29-17-4-3-14-9-18-24(31)6-5-15(27-22(30)16-10-25-12-26-16)21-23(24,19(14)20(17)32-21)7-8-28(18)11-13-1-2-13/h3-4,10,12-13,15,18,21,29,31H,1-2,5-9,11H2,(H,25,26)(H,27,30)/t15-,18-,21+,23+,24-/m1/s1 |

InChI Key |

SPUWCPMVVGFCLA-GLLLEQLPSA-N |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CN=CN7)OC5=C(C=C4)O)O |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CN=CN7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mu-Opioid Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

The μ-opioid receptor (MOR) is a class A G protein-coupled receptor (GPCR) that plays a central role in mediating the effects of opioids, including both endogenous peptides like endorphins and exogenous drugs like morphine.[1][2][3] Activation of the MOR is the primary mechanism for opioid-induced analgesia, but it also mediates severe and life-threatening side effects such as respiratory depression, dependence, and tolerance.[4][5][6] Mu-opioid receptor antagonists are a class of drugs that bind to the MOR and block its activation by agonists. These antagonists, such as naloxone (B1662785) and naltrexone (B1662487), are critical therapeutic agents for reversing opioid overdose and are used in the management of opioid and alcohol use disorders.[7] Furthermore, peripherally acting mu-opioid receptor antagonists (PAMORAs) have been developed to counteract the peripheral side effects of opioids, like constipation, without affecting centrally-mediated pain relief.[6][8][9] This guide provides a detailed technical overview of the molecular mechanisms underlying the action of MOR antagonists, including relevant signaling pathways, quantitative data, and key experimental methodologies.

The Mu-Opioid Receptor Signaling Cascade

The MOR, like other GPCRs, is an integral membrane protein characterized by seven transmembrane helices.[10] In its inactive state, it is coupled to a heterotrimeric G protein of the Gi/o family. The mechanism of action of an antagonist can only be fully understood in the context of agonist-induced signaling.

2.1. Agonist-Induced G Protein Signaling Pathway

Upon binding of an agonist (e.g., morphine, DAMGO), the MOR undergoes a conformational change that promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein.[5][11] This leads to the dissociation of the G protein into its constituent Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors.[11][12]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][13][14][15][16] Reduced cAMP levels decrease the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[5][17] This hyperpolarization decreases neuronal excitability. Additionally, the Gβγ subunit can inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[17]

These combined actions at the cellular level result in the powerful analgesic effects of MOR agonists.

2.2. Agonist-Induced β-Arrestin Pathway

Prolonged or strong agonist binding also initiates a process of receptor desensitization and internalization, primarily mediated by β-arrestins.[4]

-

Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) are recruited to the agonist-occupied receptor and phosphorylate specific serine and threonine residues on its intracellular loops and C-terminal tail.[17]

-

β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and 2).[4][18]

-

Receptor Internalization and Downstream Signaling: The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization. It also acts as a scaffold protein, linking the receptor to components of the endocytic machinery (like clathrin), which results in receptor internalization. Furthermore, β-arrestin can initiate its own wave of G protein-independent signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade.[12] The β-arrestin pathway has been strongly linked to the development of adverse effects such as respiratory depression and tolerance.[4][17]

Core Mechanism of Mu-Opioid Receptor Antagonists

MOR antagonists exert their effects by binding to the receptor and preventing the conformational changes required for activation and subsequent signaling.

3.1. Competitive Antagonism

The primary mechanism of action for clinically used antagonists like naloxone and naltrexone is competitive antagonism.[7][19]

-

Binding: These molecules have a high affinity for the MOR and bind to the same orthosteric binding pocket as agonists.

-

Inhibition of Activation: Unlike agonists, the chemical structure of antagonists prevents them from inducing the specific conformational change necessary to activate the G protein cycle. They occupy the receptor, effectively blocking agonists from binding and triggering the downstream signaling cascades (both G protein and β-arrestin pathways).

-

Reversibility: The binding is reversible, and the degree of antagonism is dependent on the relative concentrations and affinities of the agonist and antagonist present. This is the principle behind using naloxone to reverse an opioid overdose; a high concentration of naloxone displaces the agonist from the MORs, terminating its effects.[7]

3.2. Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs)

A significant advance in managing opioid side effects has been the development of PAMORAs, such as methylnaltrexone (B1235389) and alvimopan.[6][8] These antagonists are designed with chemical properties (e.g., a quaternary amine in methylnaltrexone) that limit their ability to cross the blood-brain barrier.[9] Consequently, they competitively block MORs in peripheral tissues, particularly the gastrointestinal tract, to alleviate opioid-induced constipation, while sparing the centrally-located MORs responsible for analgesia.[8][9]

Quantitative Data: Binding Affinities and Potency

The interaction of antagonists with the mu-opioid receptor is characterized by their binding affinity (Ki) and functional antagonistic potency (often expressed as a Ki or pA2 value from functional assays).

| Antagonist | Mu (MOR) Ki (nM) | Delta (DOR) Ki (nM) | Kappa (KOR) Ki (nM) | Citation(s) |

| Naloxone | 1.52 - 2.3 | 24 - 34.4 | 16 - 27.6 | [20][21] |

| Naltrexone | 0.22 - 0.61 | 11.2 - 13.9 | 0.82 - 3.2 | [22] |

| Nalmefene | ~0.25 | ~0.02 | ~0.16 | |

| Methylnaltrexone | 4.2 - 5.1 | 430 - 2790 | 60 - 230 | [8] |

| Alvimopan | 0.5 - 0.9 | 3 - 36 | 3 - 118 | [8] |

| Diprenorphine | 0.39 | 0.44 | 0.27 | [22] |

Table 1: Comparative binding affinities (Ki) of various opioid antagonists for the three major opioid receptor types. Values represent a range from cited literature.

| Antagonist | Antagonistic Potency (Ki from functional assay, nM) at MOR | Citation(s) |

| Naloxone | 0.92 | [22] |

| Naltrexone | 0.11 | [22] |

Table 2: Functional antagonistic potency of selected antagonists at the mu-opioid receptor.

Key Experimental Protocols

Characterizing the mechanism of action of a MOR antagonist requires specific biochemical and cellular assays.

5.1. Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the MOR.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissue or cultured cells expressing the mu-opioid receptor (e.g., CHO-hMOR cells). Protein concentration is determined via a standard assay (e.g., Bradford).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Setup: In a 96-well plate, combine:

-

Controls:

-

Total Binding: Radioligand and membranes without any competing antagonist.

-

Non-Specific Binding (NSB): Radioligand, membranes, and a saturating concentration of a potent unlabeled MOR ligand (e.g., 10 µM Naloxone) to block all specific binding.[2]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[2]

-

Termination and Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats (e.g., GF/B or GF/C). This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove residual unbound radioactivity.

-

Quantification: Place the filter mats in scintillation vials with scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of the antagonist.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

-

5.2. Functional Assay: [³⁵S]GTPγS Binding

This functional assay measures the first step in G protein activation, providing a direct readout of receptor agonism and a robust method for quantifying antagonism.[23][24][25] Antagonists will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.

Methodology:

-

Membrane Preparation: As described in the binding assay protocol.

-

Assay Buffer: Prepare a buffer containing HEPES, MgCl₂, NaCl, and a reducing agent like DTT.[26]

-

Reaction Setup: In a 96-well plate, add:

-

A fixed, sub-maximal concentration (e.g., EC₈₀) of a MOR agonist (e.g., DAMGO).

-

Varying concentrations of the antagonist compound.

-

A fixed amount of membrane protein.

-

A fixed concentration of GDP (e.g., 10-100 µM) to ensure G proteins are in the inactive state before stimulation.

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the antagonist and agonist to reach binding equilibrium with the receptor.[26]

-

Initiation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1-0.5 nM).[26]

-

Controls:

-

Basal Binding: Membranes, GDP, and [³⁵S]GTPγS without agonist or antagonist.

-

Stimulated Binding: Membranes, GDP, agonist, and [³⁵S]GTPγS without antagonist.

-

Non-Specific Binding: All components plus a saturating concentration of unlabeled GTPγS (e.g., 10 µM).[26]

-

-

Incubation: Incubate at 30°C for 30-60 minutes with gentle shaking.

-

Termination and Quantification: Terminate and quantify using either the filtration method (as described for the binding assay) or a scintillation proximity assay (SPA).[24][26]

-

Data Analysis:

-

Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding versus the log concentration of the antagonist.

-

Fit the data to a dose-response inhibition curve to determine the IC50 value.

-

The functional antagonist dissociation constant (Kb) can be calculated using the Cheng-Prusoff or Gaddum equation.

-

5.3. Functional Assay: cAMP Accumulation

This assay measures the downstream consequence of Gαi/o activation. Antagonists will reverse the agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Use whole cells (e.g., HEK293 or CHO cells stably expressing the MOR) plated in 96- or 384-well plates.

-

Assay Conditions: To measure the inhibitory effect of a Gαi/o-coupled receptor, intracellular adenylyl cyclase must first be stimulated to produce a detectable level of cAMP. This is typically achieved using forskolin (B1673556).[27]

-

Compound Addition:

-

Pre-treat cells with varying concentrations of the antagonist compound.

-

Add a fixed concentration of forskolin along with a fixed, sub-maximal (e.g., EC₈₀) concentration of a MOR agonist (e.g., DAMGO).

-

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Common detection methods include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): Based on competition between native cAMP and a labeled cAMP tracer for binding to an anti-cAMP antibody.[27][28]

-

Luminescence-based assays (e.g., Promega cAMP-Glo™): An enzymatic assay where the luminescent signal is inversely proportional to the amount of cAMP.[29]

-

Fluorescent Biosensors: Genetically encoded sensors that change fluorescence upon cAMP binding, allowing for real-time measurements in living cells.[30]

-

-

Data Analysis:

-

Plot the measured cAMP levels (or the corresponding signal) against the log concentration of the antagonist.

-

Fit the data to determine the IC50 value, representing the concentration of antagonist that restores 50% of the agonist-inhibited cAMP production.

-

Mandatory Visualizations

Caption: Agonist-induced Mu-Opioid Receptor signaling pathways.

Caption: Mechanism of competitive antagonism at the MOR.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

References

- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. jvsmedicscorner.com [jvsmedicscorner.com]

- 9. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 12. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 13. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gi Proteins Regulate Adenylyl Cyclase Activity Independent of Receptor Activation | PLOS One [journals.plos.org]

- 15. Inhibition of adenylyl cyclase by Gi alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 21. zenodo.org [zenodo.org]

- 22. researchgate.net [researchgate.net]

- 23. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 26. benchchem.com [benchchem.com]

- 27. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 29. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

- 30. jove.com [jove.com]

Unraveling the Structure-Activity Relationship of Mu Opioid Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Mu (µ) opioid receptor, a key player in the body's pain management system, is the primary target for opioid analgesics like morphine. However, its activation is also associated with undesirable side effects, including respiratory depression and addiction. Mu opioid receptor antagonists are critical therapeutic agents for reversing opioid overdose and are under investigation for various other clinical applications. Understanding the intricate relationship between the chemical structure of these antagonists and their biological activity is paramount for the design of safer and more effective medications. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Mu opioid receptor antagonists, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Principles of Mu Opioid Receptor Antagonism

The transition from agonist to antagonist activity at the Mu opioid receptor is often dictated by subtle modifications to the core morphinan (B1239233) scaffold. A key determinant is the nature of the substituent on the nitrogen atom at position 17. While small alkyl groups like methyl or ethyl typically confer agonist properties, the introduction of a larger group, such as an allyl or a cyclopropylmethyl group, generally leads to antagonist activity.[1] This fundamental SAR principle is exemplified by the conversion of the agonist oxymorphone to the antagonist naltrexone (B1662487) through the substitution of the N-methyl group with a cyclopropylmethyl group.[2]

Further modifications to the morphinan structure can fine-tune antagonist potency and selectivity. For instance, the presence of a hydroxyl group at position 14 can enhance binding affinity to opioid receptors.[1] Additionally, the introduction of heterocyclic ring systems at position 6 can also favor antagonism.[1]

Quantitative Analysis of Structure-Activity Relationships

The binding affinity (Ki) and functional potency (IC50) are crucial parameters for quantifying the interaction of antagonists with the Mu opioid receptor. The following table summarizes these values for a selection of classical and novel Mu opioid receptor antagonists, providing a clear comparison of their in vitro properties.

| Compound | Mu Opioid Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50, nM) | Notes |

| Naltrexone | 0.11[3] | 0.0031 (inhibition of DAMGO-induced cAMP decrease)[4] | A potent, non-selective opioid antagonist. |

| Naloxone | ~2.3[5] | 0.018 (inhibition of DAMGO-induced cAMP decrease)[4] | A widely used opioid overdose reversal agent. |

| Samidorphan | 0.052[3] | - | A naltrexone analog with higher affinity for all three opioid receptors.[3] |

| 6-β-Naltrexol | - | - | The major active metabolite of naltrexone, also an opioid receptor antagonist.[6] |

| CTAP | - | - | A potent and selective peptide antagonist. |

| Naltrindole | - | - | A delta-selective antagonist, but also interacts with the mu receptor. |

Key Experimental Protocols

The characterization of Mu opioid receptor antagonists relies on a suite of in vitro assays. The following sections detail the methodologies for two fundamental experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the Mu opioid receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the Mu opioid receptor.

Materials:

-

Cell membranes expressing the human Mu opioid receptor (e.g., from CHO or HEK293 cells).

-

Radiolabeled antagonist (e.g., [³H]diprenorphine or [³H]naloxone).

-

Unlabeled test compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes (e.g., 20 µg protein/well), a fixed concentration of the radiolabeled ligand (e.g., 0.5 nM [³H]diprenorphine), and varying concentrations of the unlabeled test compound in the assay buffer.[7]

-

Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. For antagonists, this assay is performed in the presence of an agonist to measure the inhibition of agonist-stimulated G protein activation.

Objective: To determine the functional potency (IC50) of an antagonist in inhibiting agonist-induced G protein activation at the Mu opioid receptor.

Materials:

-

Cell membranes expressing the human Mu opioid receptor.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

A Mu opioid receptor agonist (e.g., DAMGO).

-

Unlabeled test antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[9]

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of the test antagonist for 15 minutes at 30°C.[9]

-

Stimulation: Add a fixed concentration of a Mu opioid receptor agonist (e.g., DAMGO at its EC50 concentration) and [³⁵S]GTPγS (e.g., 0.1 nM).[9][10] Include GDP (e.g., 10 µM) to reduce basal binding.[10]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[9]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the antagonist to determine the IC50 value.

Visualizing Key Pathways and Processes

Diagrams are essential tools for conceptualizing complex biological and experimental systems. The following visualizations, created using the DOT language, illustrate the Mu opioid receptor signaling pathway, a typical experimental workflow for SAR studies, and the logical relationship between antagonist structure and activity.

Caption: Mu Opioid Receptor Signaling Pathway.

Caption: Experimental Workflow for SAR Studies.

Caption: Structure-Activity Relationship Logic.

References

- 1. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naltrexone | C20H23NO4 | CID 5360515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 6. Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Discovery and Synthesis of the Mu-Opioid Receptor Antagonist: Antanal-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Antanal-1 ([Dmt(1), D-2-Nal(4)]endomorphin-1), a potent and selective mu-opioid receptor (MOR) antagonist. This document details the scientific rationale behind its development, its binding affinity and functional activity, and the experimental methodologies employed in its evaluation.

Introduction: The Quest for a Selective Mu-Opioid Receptor Antagonist

The mu-opioid receptor (MOR) is a G-protein coupled receptor that mediates the analgesic effects of opioids, but also their undesirable side effects such as respiratory depression, tolerance, and dependence.[1] The development of selective MOR antagonists is crucial for both research purposes and as potential therapeutic agents for conditions like opioid addiction and constipation.[1] While non-selective opioid antagonists like naloxone (B1662785) are available, their utility can be limited by their action on other opioid receptors (delta and kappa). This need for selectivity drove the development of novel compounds, including the peptide-based antagonist, Antanal-1.

Antanal-1 is a synthetic analogue of endomorphin-1, an endogenous opioid peptide with high affinity and selectivity for the MOR. The development of Antanal-1 involved strategic structural modifications to the parent compound to switch its function from an agonist to a potent and selective antagonist.[2][3]

Discovery and Rationale for the Synthesis of Antanal-1

The synthesis of Antanal-1 was a result of systematic structure-activity relationship (SAR) studies on endomorphin-1. The primary goal was to identify modifications that would abolish agonist activity while retaining or enhancing binding affinity for the MOR, thereby creating an antagonist.[2][3]

The key modifications in Antanal-1 compared to endomorphin-1 are:

-

Substitution of Tyrosine at position 1 with 2',6'-dimethyl-L-tyrosine (Dmt): This modification is known to significantly enhance the binding affinity and selectivity of various opioid peptides for the MOR.

-

Substitution of Phenylalanine at position 4 with D-2-naphthylalanine (D-2-Nal): The introduction of this bulky, aromatic D-amino acid at the C-terminus was hypothesized to disrupt the conformational changes required for receptor activation, thus imparting antagonist properties.[2][3]

This rational design approach led to the successful creation of a peptide with high affinity for the MOR but lacking the ability to activate it, a hallmark of a competitive antagonist.

Synthesis of Antanal-1

Antanal-1 ([Dmt(1), D-2-Nal(4)]endomorphin-1) is a tetrapeptide with the sequence H-Dmt-Pro-Trp-D-2-Nal-NH2. It was synthesized using a standard solid-phase peptide synthesis (SPPS) methodology.[2][3]

Experimental Protocol: Solid-Phase Peptide Synthesis of Antanal-1

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Dmt-OH, Fmoc-Pro-OH, Fmoc-Trp(Boc)-OH, Fmoc-D-2-Nal-OH)

-

Coupling reagent: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU)

-

Base: N,N-diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water

-

Solvents: DMF, dichloromethane (B109758) (DCM), diethyl ether

-

Purification system: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

-

Resin Swelling: The Rink Amide MBHA resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-D-2-Nal-OH) is coupled to the deprotected resin using TBTU and DIPEA in DMF. The completion of the reaction is monitored by a Kaiser test.

-

Iterative Deprotection and Coupling: The Fmoc deprotection and amino acid coupling steps are repeated for each subsequent amino acid in the sequence (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, and Fmoc-Dmt-OH).

-

Final Deprotection: The Fmoc group of the N-terminal amino acid (Dmt) is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail of TFA/TIS/water.

-

Precipitation and Washing: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether.

-

Purification: The crude peptide is purified by preparative RP-HPLC.

-

Lyophilization and Characterization: The purified peptide fractions are pooled, lyophilized, and the final product is characterized by mass spectrometry to confirm its identity and purity.[2][3]

Quantitative Data on Receptor Binding and Functional Activity

Table 1: Antagonist Potency (pA2) of Antanal-1 Analogs and Naloxone at the Mu-Opioid Receptor

| Compound | pA2 Value |

| [Dmt¹, D-2-Nal⁴]endomorphin-1 (Antanal-1) | 9.00 |

| [Dmt¹, D-1-Nal⁴]endomorphin-2 | 8.89 |

| Naloxone | 9.66 |

Data derived from functional assays using endomorphin-2 as the agonist.[2]

These results indicate that Antanal-1 is a highly potent MOR antagonist, with a potency approaching that of the classical opioid antagonist, naloxone.

Experimental Protocols for Characterization

Receptor Binding Assay (General Protocol)

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. A typical protocol for assessing the binding of a new compound to the mu-opioid receptor is as follows:

Materials:

-

Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 cells stably transfected with the human MOR gene)

-

Radioligand: [³H]-DAMGO (a selective MOR agonist)

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (Antanal-1)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing the mu-opioid receptor.

-

Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand ([³H]-DAMGO) and varying concentrations of the test compound (Antanal-1).

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Hot Plate Test for Antinociception

The hot plate test is a common method to assess the analgesic effects of drugs in animal models. To evaluate the antagonist properties of Antanal-1, its ability to block the analgesic effect of a MOR agonist is measured.

Materials:

-

Male Swiss mice

-

Hot plate apparatus with adjustable temperature

-

MOR agonist (e.g., morphine or endomorphin-2)

-

Test antagonist (Antanal-1)

-

Vehicle (e.g., saline)

Procedure:

-

Acclimation: Mice are acclimated to the testing room and the hot plate apparatus before the experiment.

-

Baseline Latency: The baseline latency for each mouse to react to the hot plate (e.g., by licking a paw or jumping) is determined. The hot plate is typically maintained at a constant temperature (e.g., 55 ± 0.5 °C). A cut-off time is set to prevent tissue damage.

-

Drug Administration: Mice are divided into groups and administered the antagonist (Antanal-1) or vehicle, followed by the agonist (e.g., endomorphin-2) after a specific time interval. The administration is typically done intracerebroventricularly (i.c.v.) to ensure central nervous system delivery.

-

Post-treatment Latency: At various time points after agonist administration, the latency to respond to the hot plate is measured again.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for the agonist-treated group, and the ability of the antagonist to reduce this effect is determined. A dose-dependent reduction in the analgesic effect of the agonist by the antagonist confirms its in vivo antagonist activity.[2]

Visualizations of Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein signaling pathway activated by a mu-opioid receptor agonist and its inhibition by an antagonist like Antanal-1.

Caption: Mu-opioid receptor signaling pathway showing agonist activation and antagonist inhibition.

Experimental Workflow for Antagonist Characterization

The following diagram outlines the typical workflow for the discovery and characterization of a novel mu-opioid receptor antagonist.

Caption: Experimental workflow for the discovery and characterization of a MOR antagonist.

Conclusion

Antanal-1 represents a successful example of rational drug design in the field of opioid research. Through targeted modifications of the endogenous peptide endomorphin-1, a potent and selective mu-opioid receptor antagonist was developed. The comprehensive characterization of Antanal-1, utilizing both in vitro and in vivo methodologies, has provided a valuable tool for studying the physiological and pathological roles of the mu-opioid receptor system. This work also highlights a promising strategy for the development of future therapeutic agents targeting this critical receptor.

References

A Deep Dive into Mu-Opioid Receptor Antagonists: Binding Affinity, Selectivity, and Functional Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity profiles of key mu-opioid receptor (MOR) antagonists. It is designed to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the opioid system. This document delves into the quantitative measures of receptor interaction, the experimental methodologies used to determine these parameters, and the fundamental signaling pathways affected by MOR antagonism.

Introduction to Mu-Opioid Receptor Antagonism

The mu-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics like morphine.[1][2] While MOR agonists are highly effective for pain management, their use is associated with significant adverse effects, including respiratory depression, constipation, and the potential for abuse and addiction.[3][4] MOR antagonists are compounds that bind to the receptor but do not elicit the conformational changes required for activation. Instead, they block the binding of endogenous and exogenous agonists, thereby inhibiting the receptor's downstream signaling.[1][5] These antagonists are crucial for reversing opioid overdose and managing opioid-induced side effects.[1][5]

The clinical utility and research applications of MOR antagonists are largely dictated by their binding affinity (the strength of binding to the receptor) and selectivity (the preference for binding to MOR over other opioid receptor subtypes, namely the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR)). High affinity ensures potent receptor blockade, while high selectivity minimizes off-target effects.

Quantitative Analysis of Binding Affinity and Selectivity

The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition radioligand binding assay. A lower Ki value indicates a higher binding affinity. Selectivity is often expressed as a ratio of the Ki values for different receptors (e.g., Ki(DOR)/Ki(MOR)). A higher ratio indicates greater selectivity for the MOR.

The following tables summarize the binding affinities and selectivity profiles of several well-characterized MOR antagonists.

Table 1: Binding Affinity (Ki, nM) of Mu-Opioid Receptor Antagonists

| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |

| Alvimopan | 0.4 - 0.77[6][7][8] | 4.4[6][7] | 40[6][7] |

| Methylnaltrexone | ~100 (pKi = 8.0)[9] | - | - |

| Cyprodime | Low nanomolar (Kd = 3.8)[10] | Orders of magnitude lower affinity[10] | Orders of magnitude lower affinity[10] |

| Naloxone | 1.1 - 3.7[6][8][11] | 16 - 36.5[11] | 2.5 - 12[11] |

| Naltrexone (B1662487) | - | - | - |

| 6-Naltrexol | Higher than naloxone | 3-4 fold less potent than naloxone | 2-5 fold higher than naloxone |

| 6-Naltrexamide | 3-fold more potent than naloxone | 7-10 fold less potent than naloxone | 2-7 fold less potent than naloxone |

Table 2: Selectivity Profile of Mu-Opioid Receptor Antagonists

| Compound | DOR/MOR Selectivity Ratio | KOR/MOR Selectivity Ratio |

| Alvimopan | ~5.7 - 11 | ~52 - 100 |

| Cyprodime | High | High |

| Naloxone | ~14.5 - 33.2 | ~2.3 - 10.9 |

| Naltrexone | ~10-fold lower affinity for KOR than MOR[12] | - |

| 6-Naltrexol | Lower selectivity than for MOR/KOR | - |

| 6-Naltrexamide | Lower selectivity than for MOR/KOR | - |

Note: Ratios are calculated from the Ki values in Table 1. Higher ratios indicate greater selectivity for the mu-opioid receptor.

Experimental Protocols for Assessing Receptor Binding and Function

The determination of binding affinity and functional activity of MOR antagonists relies on robust in vitro assays. The following sections detail the methodologies for two fundamental experimental approaches.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for a specific receptor. These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay for Mu-Opioid Receptor

1. Membrane Preparation:

- Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor.

- Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

- Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

2. Binding Assay:

- In a 96-well plate, add the following components in order:

- Assay buffer (50 mM Tris-HCl, pH 7.4).

- A fixed concentration of a high-affinity MOR-selective radioligand (e.g., [³H]DAMGO or [³H]Diprenorphine).[13][14][15]

- Increasing concentrations of the unlabeled antagonist (test compound).

- For non-specific binding determination, a high concentration of a non-radiolabeled MOR ligand (e.g., 10 µM Naloxone) is used.[15]

- Cell membrane preparation (typically 50 µg of protein per well).[14]

- Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[14]

3. Termination and Detection:

- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B filters) to separate bound from free radioligand.[14]

- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

- Place the filters in scintillation vials with scintillation cocktail.

- Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

- Plot the percentage of specific binding against the logarithm of the antagonist concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

[³⁵S]GTPγS Functional Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation by an agonist. Antagonists are assessed by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Protocol: [³⁵S]GTPγS Binding Assay for Mu-Opioid Receptor Antagonism

1. Membrane Preparation:

- Prepare cell membranes expressing the mu-opioid receptor as described in the radioligand binding assay protocol.

2. Assay Procedure:

- In a 96-well plate, add the following components:

- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

- GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

- Increasing concentrations of the MOR antagonist.

- A fixed, sub-maximal concentration of a MOR agonist (e.g., DAMGO) to stimulate G-protein activation.[13]

- Cell membrane preparation.

- [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

- Incubate the plate at 30°C for 60 minutes.

3. Termination and Detection:

- Terminate the assay by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold buffer.

- Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

4. Data Analysis:

- Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.

- Determine the IC50 value from the resulting inhibition curve.

- The IC50 value represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated G-protein activation.

Visualizing Mu-Opioid Receptor Signaling and Experimental Workflows

To better understand the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

References

- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]

- 5. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alvimopan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naloxone - Wikipedia [en.wikipedia.org]

- 12. Occupancy of the kappa opioid receptor by naltrexone predicts reduction in drinking and craving - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Radioligand-binding studies [bio-protocol.org]

- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

Endogenous Ligands for the Mu-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary endogenous ligands for the mu-opioid receptor (MOR). It includes quantitative data on their binding affinities and functional potencies, detailed methodologies for key experimental assays, and visualizations of the associated signaling pathways.

Introduction to Endogenous Mu-Opioid Receptor Ligands

The mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), is the primary target for many clinically used opioid analgesics.[1] The physiological effects of the MOR are mediated by a family of endogenous opioid peptides. These peptides are involved in a wide range of physiological processes, including pain perception, reward, and emotional regulation.[2][3] The principal endogenous ligands for the MOR are β-endorphin, the enkephalins (Met-enkephalin and Leu-enkephalin), and the endomorphins (endomorphin-1 and endomorphin-2).[1][3] While other endogenous peptides like dynorphins have a higher affinity for the kappa-opioid receptor, they can also interact with the MOR.[4]

Quantitative Data: Binding Affinities and Functional Potencies

The interaction of endogenous ligands with the MOR is characterized by their binding affinity (Ki) and their functional potency (EC50) and efficacy (Emax). The following tables summarize these quantitative parameters for the primary endogenous MOR ligands.

Table 1: Binding Affinities (Ki) of Endogenous Ligands for the Mu-Opioid Receptor

| Ligand | Ki (nM) | Description |

| β-Endorphin | High Affinity | β-Endorphin is a potent endogenous agonist with a high binding affinity for the MOR.[5] |

| Met-Enkephalin | Moderate Affinity | Met-enkephalin is a potent agonist of the δ-opioid receptor and to a lesser extent, the μ-opioid receptor.[6] |

| Leu-Enkephalin | Moderate Affinity | Leu-enkephalin agonizes the δ-opioid receptor with moderate selectivity over the µ-opioid receptor.[7] |

| Endomorphin-1 | 0.36 - 1.11 | Endomorphin-1 is an endogenous peptide with exceptionally high affinity and selectivity for the μ-opioid receptor.[8][9] |

| Endomorphin-2 | ~20-30 (for kappa3) | Endomorphin-2 is a high affinity, highly selective agonist of the μ-opioid receptor, and also displays reasonable affinities for kappa3 binding sites.[10] It has a Kd value of 1.77 nM.[11] |

Table 2: Functional Potencies (EC50) of Endogenous Ligands at the Mu-Opioid Receptor

| Ligand | EC50 (nM) | Assay Type |

| β-Endorphin | Varies | Can be a full or partial agonist depending on the specific MOR splice variant.[12] |

| Met-Enkephalin | ~150 | Inhibition of spontaneous electrical activity of rostral ventrolateral medulla neurons.[13] |

| Leu-Enkephalin | More potent for analgesia than MOR internalization | The EC50 for tail-flick response was 0.16 nmol, while for MOR internalization it was 1.17 nmol.[14] |

| Endomorphin-1 | 3.17 | Inhibition of spontaneous electrical activity of rostral ventrolateral medulla neurons.[13] |

| Endomorphin-2 | 10.1 | Inhibition of spontaneous electrical activity of rostral ventrolateral medulla neurons.[13] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of endogenous ligands with the MOR.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for the MOR. It involves the use of a radiolabeled ligand that binds to the receptor and a competitor ligand (the endogenous peptide of interest) that displaces the radioligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human MOR.

-

Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled MOR antagonist (e.g., [3H]-diprenorphine) and varying concentrations of the unlabeled endogenous ligand.

-

Filtration: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the endogenous ligand that inhibits 50% of the specific binding of the radioligand) from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to the MOR. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the MOR.

-

Incubation: Incubate the membranes with varying concentrations of the endogenous ligand in the presence of GDP and [35S]GTPγS.[15]

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and free [35S]GTPγS.[16]

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.[16]

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the ligand concentration to generate a concentration-response curve and determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the functional consequence of MOR activation, which is coupled to Gi/o proteins that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

-

Cell Culture: Culture cells expressing the MOR.

-

Stimulation: Pre-treat the cells with forskolin (B1673556) to stimulate cAMP production. Then, add varying concentrations of the endogenous ligand.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP levels using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the ligand concentration to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MOR, a key event in receptor desensitization and an alternative signaling pathway. The PathHunter® assay is a common method for this.

Protocol:

-

Cell Line: Use a cell line co-expressing the MOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

-

Ligand Addition: Add varying concentrations of the endogenous ligand to the cells.

-

Incubation: Incubate to allow for receptor activation and β-arrestin recruitment, which brings the ProLink and EA tags into proximity, forming a functional β-galactosidase enzyme.[17][18]

-

Detection: Add a substrate that is hydrolyzed by the active enzyme to produce a chemiluminescent signal.[17][18]

-

Data Analysis: Measure the luminescence to quantify β-arrestin recruitment and generate a concentration-response curve to determine the EC50 and Emax values.[18]

Signaling Pathways

Activation of the MOR by endogenous ligands initiates two primary signaling cascades: the G-protein dependent pathway and the β-arrestin dependent pathway.

G-Protein Dependent Signaling

This is the canonical signaling pathway for MOR, leading to analgesia.

Caption: MOR G-protein signaling pathway.

β-Arrestin Dependent Signaling

This pathway is primarily involved in receptor desensitization and internalization, and has been linked to some of the adverse effects of opioids.

Caption: MOR β-arrestin signaling pathway.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experimental assays described in this guide.

Radioligand Binding Assay Workflow

Caption: Radioligand binding assay workflow.

[35S]GTPγS Binding Assay Workflow

Caption: [35S]GTPγS binding assay workflow.

cAMP Accumulation Assay Workflow

Caption: cAMP accumulation assay workflow.

β-Arrestin Recruitment Assay Workflow

Caption: β-arrestin recruitment assay workflow.

References

- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Opioid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Endorphin - Wikipedia [en.wikipedia.org]

- 6. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants [mdpi.com]

- 13. Endomorphin-1 and endomorphin-2, endogenous ligands for the mu-opioid receptor, inhibit electrical activity of rat rostral ventrolateral medulla neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparing analgesia and μ-opioid receptor internalization produced by intrathecal enkephalin: requirement for peptidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. cosmobio.co.jp [cosmobio.co.jp]

The Role of Mu-Opioid Receptor Antagonists in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mu-opioid receptor (MOR), a critical component of the endogenous opioid system, plays a pivotal role in modulating neurotransmission, thereby influencing a wide array of physiological and pathological processes, including pain perception, reward, and addiction. Antagonists of the MOR are indispensable pharmacological tools and therapeutic agents, most notably for the treatment of opioid overdose and substance use disorders. This technical guide provides an in-depth exploration of the core mechanisms by which MOR antagonists modulate neuronal signaling. It details their interaction with the receptor, the subsequent impact on intracellular signaling cascades, and the resulting effects on key neurotransmitter systems. This document summarizes quantitative data on antagonist binding and efficacy, provides detailed experimental protocols for their study, and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to Mu-Opioid Receptor Antagonism

Mu-opioid receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central and peripheral nervous systems.[1][2] Endogenous opioid peptides, such as endorphins and enkephalins, as well as exogenous opioids like morphine, act as agonists at these receptors, leading to the modulation of neuronal excitability and neurotransmitter release.[2][3]

MOR antagonists are ligands that bind to the MOR but do not elicit the conformational changes necessary for receptor activation.[4][5] By occupying the receptor's binding site, they prevent both endogenous and exogenous agonists from binding and initiating a signaling cascade.[4][6] This competitive antagonism is the fundamental mechanism by which these compounds reverse the effects of opioid agonists.[7]

The primary clinical applications of MOR antagonists, such as naloxone (B1662785) and naltrexone, are the reversal of opioid-induced respiratory depression in overdose situations and the management of opioid and alcohol use disorders.[8] In a research context, selective MOR antagonists are invaluable for dissecting the physiological roles of the MOR and for the development of novel therapeutics.

Mechanism of Action at the Molecular Level

The interaction of an antagonist with the MOR is a dynamic process governed by its binding affinity and kinetics. This interaction prevents the canonical G-protein signaling cascade initiated by agonists.

Competitive Binding

MOR antagonists are primarily competitive antagonists, meaning they vie with agonists for the same binding pocket on the receptor.[4][6] The efficacy of a competitive antagonist is determined by its relative affinity for the receptor compared to the agonist. Antagonists with high affinity can effectively displace agonists and block receptor activation even at low concentrations.[5]

Impact on G-Protein Signaling

Upon agonist binding, the MOR undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated inhibitory G-protein (Gi/o).[2][3] This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors.[3] Key downstream effects of MOR activation include:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[3] It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[3]

MOR antagonists, by preventing the initial agonist-induced conformational change, block this entire cascade of events. They do not possess intrinsic efficacy and therefore do not initiate G-protein signaling on their own.[5]

Role of β-Arrestin

In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins.[9] β-arrestin recruitment is involved in receptor desensitization, internalization, and the initiation of a separate wave of signaling cascades, which are often associated with the adverse effects of opioids, such as respiratory depression and tolerance.[9][11] MOR antagonists, by preventing receptor activation, also block the recruitment of β-arrestin.[11]

Effects on Neurotransmitter Systems

The primary mechanism by which MOR antagonists influence neurotransmission is by preventing the agonist-mediated inhibition of neurotransmitter release. This is particularly evident in the modulation of GABAergic and dopaminergic systems.

GABAergic Neurotransmission

MORs are densely expressed on the presynaptic terminals of GABAergic interneurons in various brain regions, including the ventral tegmental area (VTA) and the periaqueductal gray (PAG).[12][13] Activation of these presynaptic MORs by agonists inhibits the release of GABA.[10] This leads to the disinhibition of downstream neurons.

MOR antagonists block this inhibition of GABA release.[13] In a state of opioid dependence, the sudden administration of an antagonist like naloxone can lead to a rebound increase in GABA release, contributing to the symptoms of withdrawal.[14]

Dopaminergic Neurotransmission

The brain's reward system is heavily modulated by dopamine (B1211576) release in the nucleus accumbens (NAc), originating from dopaminergic neurons in the VTA.[6] Opioid agonists increase dopamine release in the NAc primarily through the disinhibition of VTA dopaminergic neurons.[15] This occurs because MOR activation inhibits GABAergic interneurons that tonically inhibit these dopamine neurons.[15]

By blocking the MOR on these GABAergic interneurons, antagonists prevent this disinhibition, thereby reducing or blocking the opioid-induced surge in dopamine release.[6] Interestingly, in opioid-dependent individuals, naloxone-precipitated withdrawal has been shown to increase dopamine release in the dorsal striatum, which is associated with the aversive experience of withdrawal.[15]

References

- 1. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. RAPID DOPAMINE TRANSMISSION WITHIN THE NUCLEUS ACCUMBENS DRAMATICALLY DIFFERS FOLLOWING MORPHINE AND OXYCODONE DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiological effects of Mu-selective opioids on hilar neurons in the hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Naloxone precipitated withdrawal increases dopamine release in the dorsal striatum of opioid dependent men - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Effects of Mu-Opioid Receptor Antagonists on Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Mu-opioid receptor (MOR) antagonists on nociception. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction to Mu-Opioid Receptor Antagonists and Nociception

The Mu-opioid receptor (MOR) is a critical component of the endogenous opioid system and the primary target for opioid analgesics like morphine.[1] MORs are G-protein coupled receptors widely distributed in the central and peripheral nervous systems, playing a crucial role in modulating pain perception.[2][3] Antagonists of the MOR are substances that bind to the receptor but do not elicit the intracellular signaling cascade that leads to an analgesic effect. Instead, they block the receptor, preventing both endogenous opioids and exogenous agonists from binding and activating it.[4]

Commonly used MOR antagonists in research and clinical practice include naloxone (B1662785), naltrexone (B1662487), and the selective antagonist cyprodime.[3][5] Another important tool is β-funaltrexamine (β-FNA), which acts as an irreversible antagonist at the MOR.[6] The primary clinical application of MOR antagonists is in the treatment of opioid overdose and opioid addiction.[3] However, their effects on nociception are complex and can be paradoxical. While high doses of these antagonists can block opioid-induced analgesia, ultra-low doses have been reported to enhance it and even produce analgesic effects on their own under certain conditions.[7][8][9]

This guide will delve into the quantitative effects of these antagonists, provide detailed methodologies for assessing their impact on nociception in vivo, and illustrate the key signaling pathways and experimental workflows.

Quantitative Data on the In Vivo Effects of MOR Antagonists on Nociception

The following tables summarize quantitative data from various in vivo studies investigating the effects of MOR antagonists on nociception. These studies utilize different animal models and nociceptive assays to characterize the actions of these compounds.

Table 1: Effects of Naloxone on Nociception

| Antagonist | Dose/Route | Animal Model | Nociceptive Test | Key Findings | Reference(s) |

| Naloxone | 0.001-0.1 µg/kg | - | - | Produces analgesia in animal models at ultralow doses. | [10] |

| Naloxone | 10 mg/kg, s.c. | Mice with mutant MOR (MORS196A-CSTA) | Tail-flick and Hot plate | Elicited both supraspinal and spinal antinociceptive responses. | [11][12] |

| Naloxone | 2 mg/kg | - | - | Can reverse opioid-induced respiratory depression. | [13] |

| Naloxone | 0.3, 1, 10 mg/kg IP | Mice | Electroshock seizure threshold | Increased seizure threshold, suggesting pro-convulsant effects at mu-receptors. | [14] |

Table 2: Effects of Naltrexone on Nociception

| Antagonist | Dose/Route | Animal Model | Nociceptive Test | Key Findings | Reference(s) |

| Naltrexone | 10 ng/kg, i.p. | Rats | Tail-flick | Augmented morphine-induced antinociception. | [7] |

| Naltrexone | 0.05 ng, i.t. | Rats | Tail-flick | Restored the antinociceptive effect of morphine in tolerant animals. | [7] |

| Naltrexone | 5 ng, i.t. | Rats | - | Preserved the analgesic effects of morphine during chronic administration. | [8] |

| Naltrexone | 2 mg/kg | Mice | Instrumental responding for sensory stimuli | Reduced instrumental responding for sensory stimuli. | [15] |

Table 3: Effects of Selective and Irreversible MOR Antagonists on Nociception

| Antagonist | Dose/Route | Animal Model | Nociceptive Test | Key Findings | Reference(s) |

| Cyprodime | 0.5 mg/kg and larger | Mice | Instrumental responding for sensory stimuli | Reduced instrumental responses by ~50%. | [15] |

| Cyprodime | 1, 3, 10, 30 mg/kg IP | Mice | Electroshock seizure threshold | Increased seizure threshold at mu-receptor blocking doses. | [14] |

| β-Funaltrexamine (β-FNA) | 20 and 40 mg/kg | Mice | Hot plate (50°C) | Disrupted the day-night rhythm of foot-licking response. | [16] |

| β-Funaltrexamine (β-FNA) | Systemic | Mice | Abdominal constriction | Produced a 10-fold parallel shift in the dose-response curves of mu agonists. | [17] |

| Methocinnamox (MCAM) | 1.8 mg/kg | Mice | Writhing assay | Produced a 74-fold increase in the ED50 of morphine. | [18] |

Experimental Protocols

Detailed methodologies for key in vivo nociception assays are provided below. These protocols are essential for accurately assessing the effects of MOR antagonists.

Tail-Flick Test

The tail-flick test is a measure of a spinal reflex to a thermal stimulus and is commonly used to assess the efficacy of analgesics.[19][20]

Protocol:

-

Animal Acclimation: Acclimate the mouse or rat to the testing environment and the restraining device for a predetermined period before testing.

-

Apparatus: Utilize a tail-flick apparatus that directs a focused beam of high-intensity light onto the ventral surface of the animal's tail.[21] The apparatus should have an automated timer that starts with the light source and stops when the tail moves out of the beam's path.

-

Baseline Latency: Determine the baseline tail-flick latency for each animal by measuring the time it takes to flick its tail away from the heat source. The typical baseline latency is controlled to be between 2.5 to 4 seconds.[11]

-

Cut-off Time: To prevent tissue damage, a cut-off time, typically 10 seconds, must be established.[11] If the animal does not respond within this time, the heat source is turned off, and the latency is recorded as the cut-off time.

-

Drug Administration: Administer the MOR antagonist or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, intrathecal).

-

Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, 120, 180 minutes), measure the tail-flick latency again.[11]

-

Data Analysis: The antinociceptive effect is often expressed as the maximum possible effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.

Hot Plate Test

The hot plate test assesses the animal's response to a constant, noxious thermal stimulus and involves supraspinal processing.[19][21]

Protocol:

-

Apparatus: Use a hot plate apparatus consisting of a metal surface maintained at a constant temperature, typically between 50°C and 55°C.[21] The plate should be enclosed by a clear cylinder to keep the animal on the heated surface.

-

Animal Acclimation: Place the animal on the unheated plate for a few minutes to acclimate to the enclosure.

-

Baseline Latency: Place the animal on the heated plate and start a timer. Observe the animal for nocifensive behaviors such as hind paw licking, shaking, or jumping. The time until the first clear sign of a nocifensive response is recorded as the baseline latency.

-

Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

-

Drug Administration: Administer the MOR antagonist or vehicle.

-

Post-treatment Latency: Measure the hot plate latency at various time points after drug administration.

-

Data Analysis: Calculate the %MPE as described for the tail-flick test.

Von Frey Test

The von Frey test measures the mechanical withdrawal threshold in response to a non-noxious stimulus, which is particularly useful for assessing mechanical allodynia.[19]

Protocol:

-

Apparatus: A set of calibrated von Frey filaments of varying stiffness is required. The testing is performed on a raised platform with a wire mesh floor, allowing access to the plantar surface of the animal's hind paws.[21]

-

Animal Acclimation: Place the animal in an individual enclosure on the mesh platform and allow it to acclimate for at least 15-20 minutes.

-

Filament Application: Starting with a filament near the expected withdrawal threshold, apply it perpendicularly to the plantar surface of the hind paw with enough force to cause it to bend slightly. Hold for 3-5 seconds.

-

Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Up-Down Method: The 50% withdrawal threshold is typically determined using the up-down method.[21] If there is a response, the next weaker filament is used. If there is no response, the next stronger filament is used. This is repeated until a pattern of responses is established.

-

Drug Administration: Administer the MOR antagonist or vehicle.

-

Post-treatment Threshold: Determine the withdrawal threshold at different time points after drug administration.

-

Data Analysis: The 50% withdrawal threshold is calculated using a specific formula based on the pattern of responses.

Signaling Pathways and Experimental Workflows

Visualizing the underlying molecular mechanisms and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist to the MOR initiates a signaling cascade through G-proteins, leading to analgesia. Antagonists block this process.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Cyprodime [medbox.iiab.me]

- 6. β-Funaltrexamine - Wikipedia [en.wikipedia.org]

- 7. Paradoxical effects of the opioid antagonist naltrexone on morphine analgesia, tolerance, and reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultra-low dose naltrexone attenuates chronic morphine-induced gliosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peripheral antinociceptive effects of low doses of naloxone in an in vivo and in vitro model of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Addition of ultralow dose naloxone to postoperative morphine PCA: unchanged analgesia and opioid requirement but decreased incidence of opioid side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naloxone can act as an analgesic agent without measurable chronic side effects in mice with a mutant mu-opioid receptor expressed in different sites of pain pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. researchgate.net [researchgate.net]

- 14. Differential effects of selective mu-, kappa- and delta-opioid antagonists on electroshock seizure threshold in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antagonism of μ-opioid receptors reduces sensation seeking-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Beta-funaltrexamine disrupts the day-night rhythm of nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of beta-funaltrexamine to determine mu opioid receptor involvement in the analgesic activity of various opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methocinnamox is a potent, long-lasting, and selective antagonist of morphine-mediated antinociception in the mouse: comparison with clocinnamox, beta-funaltrexamine, and beta-chlornaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tail flick test - Wikipedia [en.wikipedia.org]

- 21. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Reversal of Opioid-Induced Respiratory Depression by Mu-Opioid Receptor Antagonists: A Technical Guide

Abstract: Opioid-induced respiratory depression (OIRD) is the most life-threatening adverse effect of mu (µ)-opioid receptor (MOR) agonists and the primary cause of fatality in opioid overdoses. The development and application of MOR antagonists are critical for reversing OIRD. This technical guide provides an in-depth review of the mechanism, quantitative pharmacology, and experimental evaluation of key MOR antagonists. We focus on naloxone (B1662785) and nalmefene (B1676920), the cornerstones of OIRD reversal, and discuss samidorphan, a MOR antagonist with a distinct therapeutic application. This document details the underlying signaling pathways, presents comparative quantitative data in structured tables, describes key experimental protocols for their evaluation, and provides visual diagrams of critical pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to Mu-Opioid Receptors and Respiratory Depression

The µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family, is the primary target for both endogenous opioid peptides and exogenous opioid analgesics like morphine and fentanyl.[1] Activation of MORs located in respiratory control centers of the brainstem, such as the pre-Bötzinger complex, leads to a decrease in respiratory rate and tidal volume, which can progress to life-threatening respiratory depression.[2][3] OIRD is characterized by a reduced ventilatory response to hypercapnia and hypoxia.[2] The risk of severe OIRD is a major limitation for the clinical use of opioids and the principal danger associated with their misuse.

MOR antagonists are competitive ligands that bind to the MOR with high affinity but lack intrinsic activity, thereby blocking the effects of agonists.[4][5] By displacing the agonist from the receptor, they rapidly reverse OIRD and restore normal respiratory function. Naloxone and the longer-acting nalmefene are critical medical countermeasures in the treatment of opioid overdose.[1][6]

Featured Mu-Opioid Receptor Antagonists

This guide focuses on three key MOR antagonists: naloxone, nalmefene, and samidorphan.

-